1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
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Description
1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea, also known by its chemical structure, is a heterocyclic compound . Its molecular formula is C~17~H~24~N~2~O~4~ . The compound exhibits interesting pharmacological properties and has been the subject of scientific investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including cyclization reactions and urea formation. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, the benzodioxole moiety contributes to the compound’s unique structure.
Molecular Structure Analysis
The molecular structure of 1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea reveals the following key features:
- The benzodioxole ring system, which imparts rigidity and aromaticity.
- The morpholine group, which enhances solubility and influences interactions with biological targets.
- The urea linkage, crucial for binding to specific receptors or enzymes.
Chemical Reactions Analysis
1-(1,3-Benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can participate in various chemical reactions, such as:
- Hydrolysis : Cleavage of the urea bond under acidic or basic conditions.
- Substitution Reactions : Modification of the morpholine or benzodioxole substituents.
- Redox Reactions : Oxidation or reduction of specific functional groups.
Physical And Chemical Properties Analysis
- Melting Point : Approximately X°C (varies based on crystalline form).
- Solubility : Moderately soluble in organic solvents (e.g., DMSO, methanol).
- Stability : Sensitive to light and moisture; store in a cool, dry place.
Safety And Hazards
- Toxicity : The compound’s toxicity profile depends on dosage and route of administration.
- Handling Precautions : Use appropriate protective gear (gloves, goggles) during handling.
- Environmental Impact : Dispose of waste properly to prevent environmental contamination.
Future Directions
Researchers should explore:
- Structure-Activity Relationships : Optimize the compound’s pharmacological properties.
- Biological Assays : Evaluate its efficacy against specific disease targets.
- Formulation Development : Create suitable dosage forms for clinical use.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-13-2-3-14-15(10-13)24-12-23-14)18-11-17(4-1-5-17)20-6-8-22-9-7-20/h2-3,10H,1,4-9,11-12H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHYLCOHVNCZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2H-1,3-benzodioxol-5-yl)-3-{[1-(morpholin-4-yl)cyclobutyl]methyl}urea |
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